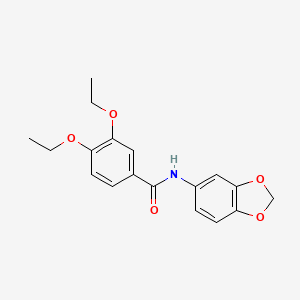

N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” is a chemical compound with the molecular formula C18H19NO5 . It has an average mass of 329.347 Da and a monoisotopic mass of 329.126312 Da .

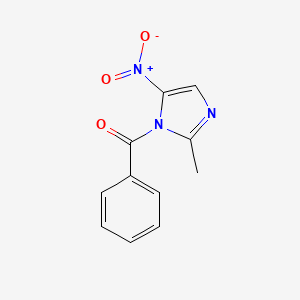

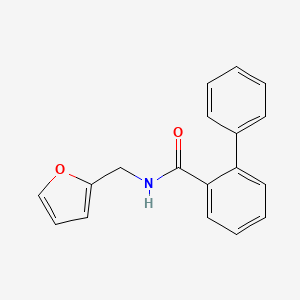

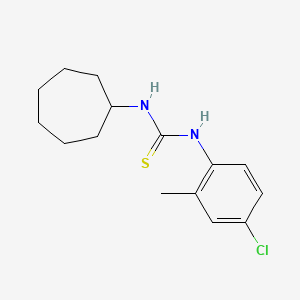

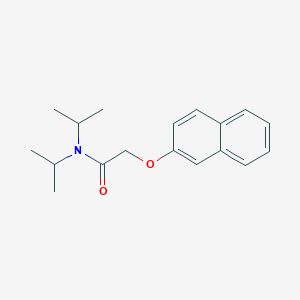

Molecular Structure Analysis

The molecular structure of “N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” consists of a benzodioxol group attached to a diethoxybenzamide group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide” has a molecular formula of C18H19NO5 and a molecular weight of 329.35 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

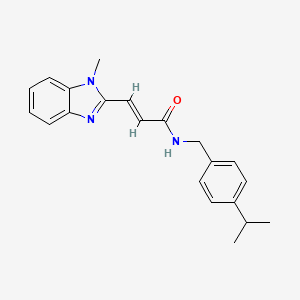

Anticancer Properties

N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide: has been investigated for its anticancer potential. Researchers have designed a series of related compounds based on the indole nucleus, a privileged structural motif found in various biologically active molecules. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against different cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further mechanistic studies revealed that one of these compounds induced apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase .

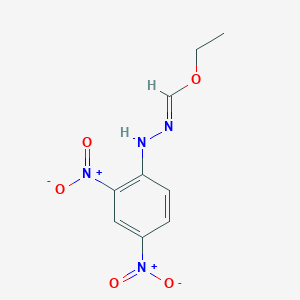

Antibacterial Activity

Trifluoromethylsulfonyl (SO~2~CF~3~), trifluoromethylthio (SCF~3~), and pentafluorosulfanyl (SF~5~) containing N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activities against Gram-positive bacterial pathogens . This suggests that derivatives of N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide may have antibacterial applications.

Structural Modifications

Researchers have explored modifying the alkyl-lipophilic chain of N-1,3-benzodioxol-5-yl-3,4-diethoxybenzamide by introducing an aromatic ring and replacing the amide bond with a sulfonamide bond using bioisosteric concepts . Such structural modifications could lead to novel applications.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been reported to affect the il-6/jak/stat3 pathway .

Result of Action

Related compounds have been shown to have anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-21-14-7-5-12(9-16(14)22-4-2)18(20)19-13-6-8-15-17(10-13)24-11-23-15/h5-10H,3-4,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYDCPGAXAOLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)

![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)

![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B5792263.png)